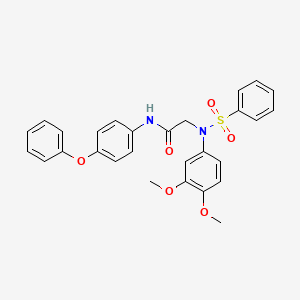![molecular formula C20H23N3O5 B6095346 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6095346.png)
1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine, also known as NGB2904, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in various physiological processes, including mood regulation, anxiety, and stress responses. Therefore, NGB2904 has potential applications in the treatment of psychiatric disorders.
作用機序
1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine acts as a selective antagonist of the 5-HT1A receptor. This receptor is widely distributed in the brain and is involved in the regulation of serotonin neurotransmission. By blocking the 5-HT1A receptor, this compound increases the release of serotonin in certain brain regions, which can lead to anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It increases the levels of serotonin and its metabolites in certain brain regions, which is consistent with its mechanism of action. This compound also modulates the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems. Additionally, this compound has been shown to have anti-inflammatory effects in certain models.
実験室実験の利点と制限
1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has several advantages for laboratory experiments. It is a highly selective antagonist of the 5-HT1A receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. This compound is also relatively easy to synthesize and has good stability in solution. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine. One area of research is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in the treatment of psychiatric disorders and other conditions. Another direction for future research is the investigation of the molecular mechanisms underlying the effects of this compound. This could involve the use of advanced imaging techniques and genetic manipulation in animal models. Finally, the development of new analogs of this compound with improved pharmacological properties could also be an area of future research.
合成法
The synthesis of 1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine involves several steps. First, 6-nitro-1,3-benzodioxole is reacted with formaldehyde to form the intermediate compound, 2-formyl-6-nitro-1,3-benzodioxole. Then, this intermediate is reacted with 1-(2-ethoxyphenyl)piperazine to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications.
科学的研究の応用
1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. This compound has also been investigated for its potential use in the treatment of neuropathic pain and drug addiction.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-2-26-18-6-4-3-5-16(18)22-9-7-21(8-10-22)13-15-11-19-20(28-14-27-19)12-17(15)23(24)25/h3-6,11-12H,2,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXXDTBWGPPGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)
![[1-(2-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B6095301.png)
![(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B6095304.png)

![4-({5-[2-(allyloxy)-5-bromobenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6095330.png)
![N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B6095336.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6095340.png)

![2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B6095365.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B6095369.png)
![(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6095374.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B6095375.png)
